molecular formula C9H11BClNO3 B1452962 (3-((2-Chloroethyl)carbamoyl)phenyl)boronic acid CAS No. 874288-12-7

(3-((2-Chloroethyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1452962
CAS No.: 874288-12-7
M. Wt: 227.45 g/mol
InChI Key: OMDXADHEWANBAK-UHFFFAOYSA-N
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Description

(3-((2-Chloroethyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BClNO3 and its molecular weight is 227.45 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids and their esters are generally known for their ability to interact with various biological targets, including enzymes and other proteins, due to their ability to form reversible covalent bonds with diols in biological systems .

Mode of Action

Boronic acids and their esters, including this compound, are known to undergo suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The ability of boronic acids and their esters to form reversible covalent bonds with diols, including those found in biological systems, may also play a role in their interactions with biological targets.

Biochemical Pathways

Boronic acids and their esters are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling and protodeboronation . These reactions could potentially influence various biochemical pathways, depending on the specific biological targets of the compound.

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally considered to be only marginally stable in water, undergoing hydrolysis . This could potentially affect the bioavailability of N-(2-Chloroethyl) 3-boronobenzamide.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Chloroethyl) 3-boronobenzamide. For instance, the pH of the environment can strongly influence the rate of hydrolysis of boronic esters . Therefore, the physiological pH of the human body could potentially accelerate the hydrolysis of N-(2-Chloroethyl) 3-boronobenzamide, affecting its stability and efficacy.

Properties

IUPAC Name

[3-(2-chloroethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClNO3/c11-4-5-12-9(13)7-2-1-3-8(6-7)10(14)15/h1-3,6,14-15H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDXADHEWANBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCCl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657451
Record name {3-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-12-7
Record name {3-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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